Product packaging for 7-Methoxypyrido[3,4-b]pyrazine(Cat. No.:)

7-Methoxypyrido[3,4-b]pyrazine

Cat. No.: B13114424
M. Wt: 161.16 g/mol
InChI Key: BUEVGBDQSAYAND-UHFFFAOYSA-N
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Description

7-Methoxypyrido[3,4-b]pyrazine is a high-purity nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It is built on a pyrazine ring fused with a pyridine ring, forming a privileged scaffold commonly found in biologically active molecules . The methoxy substituent at the 7-position is a key functional group that can influence the compound's electronic properties, solubility, and binding interactions with biological targets. This compound serves as a versatile and valuable synthetic intermediate or core structure for researchers developing novel therapeutic agents. Pyrido[3,4-b]pyrazine derivatives have been extensively investigated as inhibitors of various kinases and other enzymes involved in disease pathways . For instance, structurally similar pyridopyrazine compounds have been designed as potent SYK (spleen tyrosine kinase) inhibitors, with potential applications in researching autoimmune diseases, inflammatory conditions, and certain B-cell malignancies . Furthermore, the pyrazine core is a common pharmacophore in many antitumor agents . Hybrid molecules incorporating pyrazine fragments, such as those fused with other heterocycles, have demonstrated a wide range of biological activities, including promising anticancer properties through mechanisms like apoptosis induction . Researchers will find this compound particularly useful for constructing complex molecular architectures in hit-to-lead optimization campaigns. It is offered for Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B13114424 7-Methoxypyrido[3,4-b]pyrazine

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

7-methoxypyrido[3,4-b]pyrazine

InChI

InChI=1S/C8H7N3O/c1-12-8-4-6-7(5-11-8)10-3-2-9-6/h2-5H,1H3

InChI Key

BUEVGBDQSAYAND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CN=C2C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxypyrido[3,4-b]pyrazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with glyoxal in the presence of a methoxy group can lead to the formation of this compound. The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid, and it is carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxypyrido[3,4-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

7-Methoxypyrido[3,4-b]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxypyrido[3,4-b]pyrazine involves its interaction with various molecular targets. It can inhibit specific enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound’s methoxy group and nitrogen atoms play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Core Structure and Substituent Effects

The pyrido[3,4-b]pyrazine scaffold is structurally distinct from related fused heterocycles such as:

  • Thieno[3,4-b]pyrazine: Replaces the pyridine ring with a thiophene, enhancing π-conjugation and reducing bandgap .
  • Pyrido[2,3-b]pyrazine : Differs in the fusion position of the pyridine and pyrazine rings, altering electronic delocalization .
  • Furazano[3,4-b]pyrazine: Incorporates a furazan (1,2,5-oxadiazole) ring, increasing thermal stability and energetic performance .

The methoxy group in 7-methoxypyrido[3,4-b]pyrazine contrasts with substituents in analogs like bromo, amino, or nitro groups, which are common in energetic materials or optoelectronic polymers (Table 1) .

Table 1: Substituent Effects on Pyrazine-Based Compounds

Compound Substituent(s) Electronic Effect Key Property Change
This compound -OCH₃ (7-position) Electron-donating Increased solubility; Modulated HOMO-LUMO gap
8-Bromopyrido[3,4-b]pyrazine -Br (8-position) Electron-withdrawing Enhanced reactivity in cross-coupling reactions
Thieno[3,4-b]pyrazine S-atom (thiophene) π-Conjugation extension Reduced bandgap (1.5–2.0 eV)
[1,2,5]Oxadiazolo[3,4-b]pyrazine Oxadiazole ring Strong electron withdrawal High thermal stability (Tdec > 300°C)

Electronic Properties

Pyrido[3,4-b]pyrazine derivatives exhibit lower HOMO-LUMO gaps compared to quinoxaline or pyridine due to extended conjugation and electron-deficient cores. For example:

  • Pyrido[3,4-b]pyrazine (without substituents): Bandgap ~2.1 eV .
  • This compound : Methoxy substitution raises HOMO levels slightly (by ~0.3 eV), improving hole-transport properties in polymers .
  • Thieno[3,4-b]pyrazine: Bandgap ~1.7 eV, making it superior for near-infrared (NIR) absorption in solar cells .

Optoelectronics

  • Low-Bandgap Polymers : Pyrido[3,4-b]pyrazine-based polymers exhibit bandgaps as low as 0.56 eV, ideal for organic photovoltaics .
  • Dye-Sensitized Solar Cells (DSCs): Thieno[3,4-b]pyrazine derivatives achieve NIR absorption, but pyrido analogs offer better electron-withdrawing strength for charge separation .

Energetic Materials

  • Furazano[3,4-b]pyrazine Derivatives: Detonation pressures (32.8–36.8 GPa) exceed RDX, though sensitivity remains a challenge .

Medicinal Chemistry

  • CETP Inhibitors : Pyrido[2,3-b]pyrazine cores show activity, but pyrido[3,4-b]pyrazine analogs lack metabolic stability .
  • Kinase Inhibitors : Pyrazolo[3,4-b]pyrazine sulfonamides exhibit high selectivity for SGK1 (IC₅₀ < 10 nM) .

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